ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid
Overview
Description
ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid is a natural product found in Sphagneticola trilobata with data available.
Scientific Research Applications
Proliferative Activity on Lymphocytes
ent-Kaurenoic acid derivatives, including compounds similar to ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid, have been studied for their ability to stimulate lymphocyte proliferation. For example, compounds from Mikania hirsutissima showed significant activity in enhancing the proliferation of peripheral blood mononuclear cells (hPBMC) (Ohkoshi, Kamo, Makino, & Fujimoto, 2004).
Cytotoxic Activity
Research on ent-Kaurenoic acid derivatives has also focused on their cytotoxic properties. For instance, studies have shown that these compounds exhibit cytotoxic activities against human hepatocellular carcinoma HepG2 cells, with varying levels of effectiveness (Wu, Zhang, Yang, Chen, Jiang, Jiang, Li, Li, & Wang, 2016).
Bacteriolytic Effects
ent-Kaurenoic acid derivatives, including ent-16-Kauren-19-oic acid, have demonstrated potent activity against gram-positive bacteria. These compounds have been observed to act as respiratory chain uncouplers in bacteria, leading to bacterial lysis (Torres-Bustos, Farias, Urzúa, Mendoza, & Wilkens, 2009).
Inhibition of Na+, K+-ATPase Activity
The diterpene, (-)-ent-kaur-16-en-19-oic acid, has been identified as an inhibitor of Na+, K+-ATPase, a key enzyme in maintaining the electrochemical gradient across cell membranes. This compound exhibits significant inhibition, suggesting potential therapeutic applications (Ngamrojnavanich, Sirimongkon, Roengsumran, Petsom, & Kamimura, 2003).
Antihypertensive Effects
ent-16beta-Hydroxybeyeran-19-oic acid and its metabolites have shown potential antihypertensive activity. This indicates that ent-Kaurenoic acid derivatives could be explored for developing new antihypertensive drugs (Yang, Hsu, Cheng, Chang, Liu, & Lin, 2004).
Proapoptotic Effects in Cancer Cells
Certain derivatives of ent-Kaurenic acid, such as ent-15-Oxo-kaur-16-en-19-oic acid, have shown proapoptotic effects on human cancer cell lines. These compounds can induce apoptosis, a form of programmed cell death, which is a key target in cancer therapy (Ruiz, Rodrigues, Arvelo, Usubillaga, Monsalve, Diez, & Galindo-Castro, 2008).
Mechanism of Action
Safety and Hazards
The safety data sheet for “ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid” suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If it comes in contact with skin, wash off with soap and plenty of water . If ingested, rinse mouth with water and do not induce vomiting .
Properties
IUPAC Name |
(1S,4S,5S,6R,9S,10R,13R)-5,9-dimethyl-14-methylidene-6-[(E)-3-phenylprop-2-enoyl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O4/c1-19-17-29-16-13-22-27(2,23(29)11-10-21(19)18-29)15-14-24(28(22,3)26(31)32)33-25(30)12-9-20-7-5-4-6-8-20/h4-9,12,21-24H,1,10-11,13-18H2,2-3H3,(H,31,32)/b12-9+/t21-,22+,23+,24-,27-,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQOPHXIKHSJOP-OLJRGKMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O)OC(=O)C=CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)(C)C(=O)O)OC(=O)/C=C/C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901149028 | |
Record name | (3α,4α)-3-[[(2E)-1-Oxo-3-phenyl-2-propen-1-yl]oxy]kaur-16-en-18-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901149028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79406-10-3 | |
Record name | (3α,4α)-3-[[(2E)-1-Oxo-3-phenyl-2-propen-1-yl]oxy]kaur-16-en-18-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79406-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3α,4α)-3-[[(2E)-1-Oxo-3-phenyl-2-propen-1-yl]oxy]kaur-16-en-18-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901149028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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